molecular formula C24H27NO6 B11400934 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11400934
M. Wt: 425.5 g/mol
InChI Key: AVKSQWXQYBDQQG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The target compound is a coumarin-derived acetamide featuring a 3,4-dimethoxyphenethylamine moiety. Its molecular formula is C24H27NO6, derived by replacing the 7-hydroxy group of the structurally similar compound in (C23H25NO6, ChemSpider ID: 4848817) with a methoxy substituent . This substitution increases molecular weight to approximately 425.48 g/mol (vs. 411.45 g/mol for the hydroxy analog). The chromen-3-yl core includes 4,8-dimethyl and 2-oxo groups, while the acetamide linker bridges the chromen system to the N-substituted 3,4-dimethoxyphenethyl group.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C24H27NO6/c1-14-17-7-9-19(28-3)15(2)23(17)31-24(27)18(14)13-22(26)25-11-10-16-6-8-20(29-4)21(12-16)30-5/h6-9,12H,10-11,13H2,1-5H3,(H,25,26)

InChI Key

AVKSQWXQYBDQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the chromen-2-one derivative reacts with an acyl chloride or anhydride in the presence of a base.

    Final Coupling Step: The final step involves coupling the chromen-2-one derivative with the 3,4-dimethoxyphenylethylamine through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties can help in scavenging free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Melting Point (°C) Synthesis Yield
Target Compound (Chromen-3-yl acetamide) C24H27NO6 425.48 3,4-dimethoxy, 7-methoxy, 4,8-dimethyl, 2-oxo N/A N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) C17H19NO3 285.34 Benzamide, 3,4-dimethoxy 90 80%
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () C19H17Cl2N3O2 406.26 Dichlorophenyl, pyrazolyl, acetamide 200–202 N/A
Alachlor () C14H20ClNO2 269.77 2,6-Diethylphenyl, methoxymethyl N/A N/A
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () C19H26N2O4 346.43 Morpholinyl, acetyl, isopropylphenyl N/A 58%
Ocfentanil () C21H25FN2O2 356.44 Fluorophenyl, piperidinyl, methoxy N/A N/A

Key Comparative Insights

Core Structural Differences Target Compound vs. Rip-B (): The chromen-3-yl acetamide in the target compound replaces Rip-B’s benzamide group, introducing a fused coumarin system. Substituent Effects: The 7-methoxy group in the target compound improves oxidative stability compared to hydroxy analogs (), while Rip-B’s simpler benzamide structure may favor synthetic accessibility.

Electronic and Steric Profiles

  • Dichlorophenyl Analogs (): The dichlorophenyl-pyrazolyl acetamide exhibits significant steric bulk and electron-withdrawing Cl groups, leading to higher melting points (~200°C) and conformational flexibility in crystal structures . In contrast, the target compound’s methoxy groups are electron-donating, which may alter redox behavior or hydrogen-bonding capacity.
  • Morpholinyl Derivatives (): The morpholine ring introduces a polar, saturated heterocycle, likely improving water solubility compared to the target’s aromatic chromen system. However, the lower synthesis yield (58%) suggests challenges in morpholine functionalization .

Biological and Industrial Applications Pesticide Analogs (): Chloroacetamides like alachlor prioritize lipophilicity and soil mobility for herbicidal activity, contrasting with the target compound’s coumarin core, which is more typical in pharmaceuticals (e.g., anticoagulants or kinase inhibitors). Opioid Derivatives (): Ocfentanil’s piperidinyl and fluorophenyl groups highlight acetamides’ versatility in CNS drug design, though the target compound’s dimethoxy groups may steer activity toward non-opioid pathways .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound that exhibits a range of biological activities due to its complex chemical structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C₁₂H₁₇NO₃
  • Molecular Weight: 223.2683 g/mol
  • IUPAC Name: this compound

Chemical Structure:
The structure consists of a coumarin core with various substituents that enhance its biological activity. The presence of methoxy groups and an acetamide moiety contributes to its pharmacological profile.

1. Anticancer Properties

Research indicates that compounds with coumarin structures exhibit significant anticancer activities. In vitro studies have shown that derivatives of coumarins can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the TGF-β pathway, which is crucial in cancer progression and metastasis .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties. Studies have shown that it can suppress the expression of pro-inflammatory cytokines and inhibit macrophage migration, suggesting potential applications in treating inflammatory diseases .

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, likely through the modulation of antioxidant pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Coumarins are known to interact with various enzymes involved in metabolic processes and signaling pathways.
  • Modulation of Gene Expression: The compound may influence gene expression related to cell survival and apoptosis.
  • Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

StudyFindings
Crum-Brown & Frasser (2023)Demonstrated that coumarin derivatives inhibit TGF-β-induced collagen accumulation in renal cells with low toxicity .
Pharmacological Evaluation (2020)Highlighted the anti-inflammatory properties of similar coumarin compounds in animal models .
Neuroprotection Study (2021)Found that the compound protects neuronal cells from oxidative damage induced by neurotoxins .

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